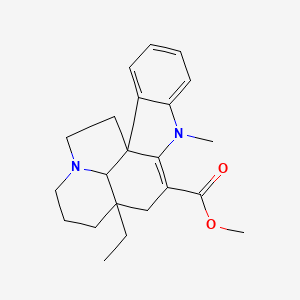
Minovine
Cat. No. B1217100
M. Wt: 352.5 g/mol
InChI Key: ZGZYTLPCBNDYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04220774
Procedure details


A solution of 34 mg (0.1 m mol) of ±vincadifformine in 1 ml of DMF was added at 20° C. to a mixture of 10 mg (0.2 m mol) of 50% NaH-mineral oil in 1 ml of DMF. After 20 min 20 μL (0.3 m mol) of methyl iodide was added to the brown solution. After 10 min 5 ml of water was added resulting in deposition of a gummy product. Decantation of the solvent, addition of ether, filtration of the ether solution through phase separating paper and concentration under vacuum gave 30 mg (85%) of minovine which showed no indolic NH singlet at δ 8.9 and the presence of the N-CH3 singlet at 3.24, integrating for 3 protons. A picrate was prepared with mp 194°-197° C., regeneration of the free base gave minovine, mp 119°-121° C., reported 120°-122° C.8MS (80eV) m/e (vel. intensity %): 124 (100), 168 (7), 228 (4) 267 (7), 352 (55) M+.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH2:2][C@:3]12[CH2:21][C:20]([C:22]([O:24][CH3:25])=[O:23])=[C:19]3[C@@:9]4([C:12]5[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=5[NH:18]3)[CH2:10][CH2:11][N:7]([C@@H:8]14)[CH2:6][CH2:5][CH2:4]2.[H-].[Na+].[CH3:28]I.O>CN(C=O)C.CCOCC>[CH3:1][CH2:2][C:3]12[CH2:21][C:20]([C:22]([O:24][CH3:25])=[O:23])=[C:19]3[C:9]4([C:12]5[C:17]([N:18]3[CH3:28])=[CH:16][CH:15]=[CH:14][CH:13]=5)[CH2:10][CH2:11][N:7]([CH:8]14)[CH2:6][CH2:5][CH2:4]2 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C=5C=CC=CC5NC4=C(C2)C(=O)OC
|
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
20 μL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in deposition of a gummy product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separating
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
paper and concentration under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 mg | |
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

